N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide
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Overview
Description
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a cyanomethyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopropane ring One common approach is the reaction of 2,4-dichlorobenzaldehyde with a suitable cyclopropane derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, making it valuable in organic synthesis.
Biology: In biological research, N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing its applications in medicine and industry.
Comparison with Similar Compounds
N-(Cyanomethyl)acetamide: Similar in structure but lacks the cyclopropane ring.
2-(2,4-Dichlorophenyl)propanamide: Similar phenyl group but different amide structure.
N-Methyl-2-(2,4-dichlorophenyl)cyclopropanecarboxamide: Similar but without the cyanomethyl group.
Uniqueness: N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide stands out due to its combination of a cyclopropane ring, a cyanomethyl group, and a dichlorophenyl moiety
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-17(5-4-16)13(18)11-7-10(11)9-3-2-8(14)6-12(9)15/h2-3,6,10-11H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXFBDUCRIKWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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